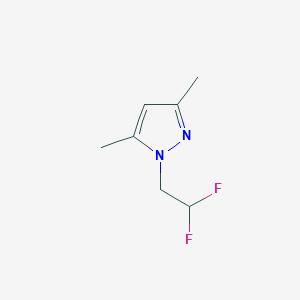

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-5-3-6(2)11(10-5)4-7(8)9/h3,7H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLVCIQJUMATEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects at the 1-Position

The 1-position substituent significantly impacts reactivity, metabolic stability, and target interactions. Key comparisons include:

Key Observations :

- The difluoroethyl group offers moderate lipophilicity without excessive steric bulk, contrasting with benzyl derivatives (e.g., ), which enhance aromatic interactions but may reduce metabolic stability.

- Halogenated benzyl groups (e.g., ) increase molecular weight and binding affinity but risk poor solubility.

- Boronate esters (e.g., ) enable cross-coupling reactions, a feature absent in the target compound.

Electronic and Reactivity Profiles

- Nitroethyl Derivatives: 1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole (C₁₃H₁₄ClN₃O₂, MW 283.73) contains a nitro group, which is strongly electron-withdrawing.

- Sulfonyl Chloride Derivatives : this compound-4-sulfonyl chloride (C₇H₉ClF₂N₂O₂S, MW 266.68) demonstrates the target compound’s adaptability for further functionalization, enabling sulfonamide drug development .

Biological Activity

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a difluoroethyl group and a pyrazole ring, which contribute to its unique biological activity. The difluoroethyl substitution is believed to enhance lipophilicity and influence drug-target interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound demonstrates significant anticancer properties, particularly against human prostate cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest in cancer cells.

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Enzyme Inhibition : Investigations into enzyme inhibition reveal that this compound can interact with specific enzymes, potentially modulating their activity and offering therapeutic benefits.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Cyclocondensation Reactions : Utilizing hydrazines and suitable carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

- Functional Group Modifications : Incorporating the difluoroethyl group through alkylation reactions with appropriate precursors.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in prostate cancer cells | |

| Antibacterial | Effective against E. coli, S. aureus | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Mechanism

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability of prostate cancer cells. The compound activated caspase pathways leading to programmed cell death. Additionally, it was shown to inhibit the proliferation of cancer cells in vitro at concentrations as low as 10 µM.

Case Study: Antibacterial Efficacy

In another study focusing on antibacterial activity, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used for comparison .

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or through substitution reactions on preformed pyrazole cores. For example, alkylation of 3,5-dimethylpyrazole with 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios. Yield optimization often requires iterative adjustment of catalyst loading (e.g., phase-transfer catalysts) and reaction time (typically 12–24 hours). Purity is validated via HPLC (>95%) and NMR (e.g., absence of residual alkylating agents) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidative degradation .

- Handling : Use explosion-proof equipment due to potential flammability of fluorinated intermediates. Avoid skin contact via nitrile gloves and fume hoods to mitigate toxicity risks (e.g., hepatotoxicity observed in structurally similar pyrazoles) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities to prevent environmental contamination (aquatic toxicity LC₅₀ < 1 mg/L in some pyrazole derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 6.2–6.5 ppm for H-4) and difluoroethyl group (δ 4.5–5.0 ppm for CHF₂, J ~ 50 Hz for F coupling) .

- FT-IR : Look for C-F stretches (1000–1100 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 203.1 (C₇H₁₀F₂N₂) with fragmentation patterns confirming loss of CHF₂ (Δm/z = 65) .

Advanced Research Questions

Q. How do substituent positions (e.g., difluoroethyl vs. methyl groups) affect the compound’s reactivity and bioactivity?

- Methodological Answer : Substituent effects can be studied via Hammett plots or computational modeling (DFT). For instance:

- Electron-Withdrawing Groups (e.g., CHF₂) : Increase pyrazole ring acidity (pKa ~ 3–4), enhancing coordination to metal catalysts in cross-coupling reactions .

- Steric Effects : 3,5-Dimethyl groups hinder π-π stacking in crystal lattices, as shown in X-ray structures (dihedral angles >30° between pyrazole and aryl substituents) .

- Bioactivity : Fluorine atoms improve metabolic stability; compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) between fluorinated and non-fluorinated analogs .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : Intramolecular O-H∙∙∙N bonds (if hydroxylated derivatives exist) stabilize planar pyrazole conformations (bond length ~2.8 Å) .

- Packing Motifs : Fluorine atoms participate in C-F∙∙∙H-C interactions (3.0–3.5 Å), contributing to layered crystal structures .

- Thermal Stability : TGA/DSC data correlate with lattice energy; derivatives with tighter packing (density >1.4 g/cm³) exhibit higher decomposition temperatures (>200°C) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Normalization : Control for assay conditions (e.g., pH, solvent DMSO%) that alter solubility. For example, IC₅₀ discrepancies in kinase inhibition may arise from DMSO concentrations >1% .

- Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed CHF₂ groups) that may interfere with bioassays .

- Comparative Studies : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) to isolate cell-specific effects .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.